1-(2-Iodophenyl)-N,N-dimethylmethanamine
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Overview
Description
1-(2-Iodophenyl)-N,N-dimethylmethanamine is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a dimethylmethanamine group
Preparation Methods
The synthesis of 1-(2-Iodophenyl)-N,N-dimethylmethanamine typically involves the reaction of 2-iodoaniline with formaldehyde and dimethylamine. The process can be carried out under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product. Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
1-(2-Iodophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexyl derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Scientific Research Applications
1-(2-Iodophenyl)-N,N-dimethylmethanamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific receptors or enzymes due to its ability to interact with biological molecules.
Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies or radiotherapy.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(2-Iodophenyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-N,N-dimethylmethanamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(2-Chlorophenyl)-N,N-dimethylmethanamine:
1-(2-Fluorophenyl)-N,N-dimethylmethanamine: The presence of a fluorine atom influences its biological activity and stability.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling applications.
Properties
IUPAC Name |
1-(2-iodophenyl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMQWGJRGTBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509673 |
Source
|
Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10175-33-4 |
Source
|
Record name | 2-Iodo-N,N-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10175-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Iodophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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